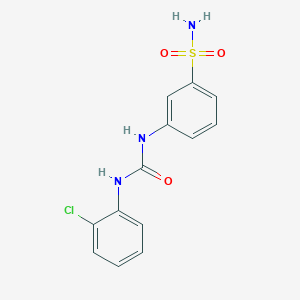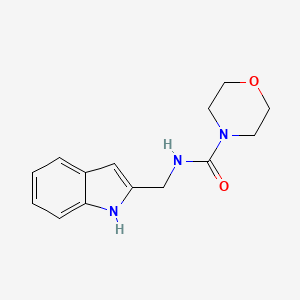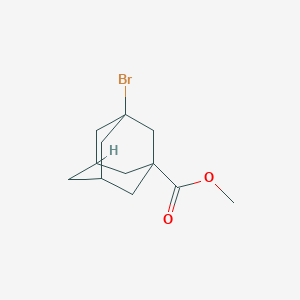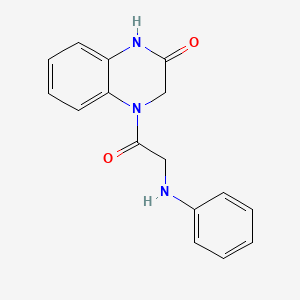
1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea, also known as CP-673451, is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea selectively inhibits the tyrosine kinase activity of PDGFR, which is overexpressed in many types of cancer cells. By blocking the signaling pathway of PDGFR, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea suppresses the growth and survival of cancer cells. Additionally, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to inhibit other tyrosine kinases, such as c-Kit and Flt-3, which are also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. Additionally, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has several advantages for lab experiments. It is a highly selective inhibitor of PDGFR, which makes it a valuable tool for studying the role of PDGFR in cancer and other diseases. 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has also been shown to have good pharmacokinetic properties and can be administered orally or intravenously. However, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has some limitations for lab experiments. It is a relatively expensive compound, which may limit its availability for some researchers. Additionally, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has not yet been approved for clinical use, which may limit its relevance for some research applications.
Orientations Futures
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea. One direction is to further investigate its potential therapeutic applications in cancer treatment. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other diseases, such as fibrosis and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms of 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea and its interactions with other signaling pathways.
Méthodes De Synthèse
1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea can be synthesized using a multi-step process, starting from commercially available 2-chlorobenzoic acid and 3-aminobenzenesulfonamide. The synthesis involves several chemical reactions, including amidation, chlorination, and urea formation. The final product is obtained as a white solid with a high purity and yield.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a selective inhibitor of PDGFR, which is involved in the growth and survival of cancer cells. 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(3-sulfamoylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-11-6-1-2-7-12(11)17-13(18)16-9-4-3-5-10(8-9)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNRCHSUNQMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide](/img/structure/B7566834.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B7566854.png)
![4-[4-(2-Methylpropyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7566860.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B7566873.png)
![3-thiophen-3-yl-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7566886.png)

![[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone](/img/structure/B7566896.png)
![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)
![methyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7566917.png)
![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)
